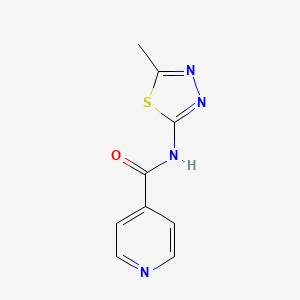
N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide” is a chemical compound with the linear formula C8H15N3S . It is part of a class of compounds known as 1,3,4-thiadiazoles, which are heterocyclic compounds containing a ring of four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry, while its solubility can be determined using solubility tests .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have garnered attention for their antimicrobial properties. In a study by Kamel et al., synthesized 1,3,4-thiadiazole derivatives were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity .
Fluorescent Probes
Certain derivatives of 1,3,4-thiadiazoles, including our compound of interest, have been explored as fluorescent probes. These molecules can selectively bind to specific targets, making them valuable tools for imaging and diagnostics .
Food Additives
Interestingly, 1,3,4-thiadiazoles have found applications as food additives. Their unique chemical properties contribute to enhancing food quality, preservation, and safety .
Polymer Chemistry
Researchers have investigated the incorporation of 1,3,4-thiadiazole moieties into polymers. These modified polymers exhibit altered properties, such as improved mechanical strength, thermal stability, and electrical conductivity .
Biological Activities
The 1,3,4-thiadiazole ring system has been associated with various biological activities:
Other Applications
Beyond the mentioned fields, 1,3,4-thiadiazoles have been investigated for their roles as antifungal, antimalarial, and anticonvulsant agents. These diverse applications highlight the versatility of this class of compounds .
Wirkmechanismus
Target of Action
The primary target of N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy . It is a transcription factor that transmits signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell growth, proliferation, and survival .
Mode of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide interacts with its target, STAT3, by directly binding to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing the transcription of downstream genes . The compound has been shown to inhibit the Interleukin-6 (IL-6)/JAK/STAT3 pathway .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway . IL-6 is a cytokine that activates the JAK/STAT3 pathway, leading to the transcription of genes that promote cell survival and proliferation . By inhibiting this pathway, N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide can potentially suppress the growth of cancer cells .
Pharmacokinetics
The compound has been shown to exhibit anti-proliferative activity against cancer cells overexpressing stat3 , suggesting that it may have favorable bioavailability and distribution characteristics
Result of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide exhibits anti-proliferative activity against cancer cells overexpressing STAT3 . Specifically, it has been shown to induce cell cycle arrest and apoptosis in DU145 and MDA-MB-231 cancer cells . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRBZBXEFHBYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5668195.png)
![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine](/img/structure/B5668197.png)

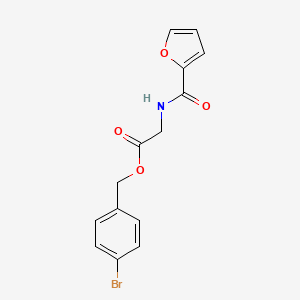
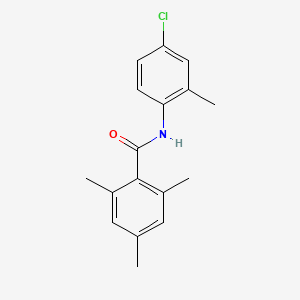

![6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5668234.png)
![1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-3-[(methylsulfonyl)methyl]piperidine](/img/structure/B5668239.png)
![1-{2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5668244.png)
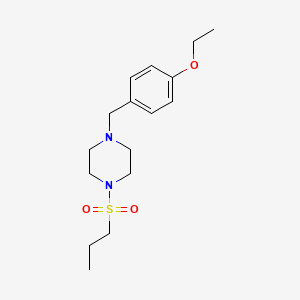
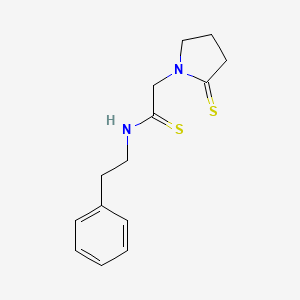
![2-isopropyl-4-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1,3-thiazole](/img/structure/B5668280.png)
![5-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5668286.png)
![5-methoxy-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5668302.png)